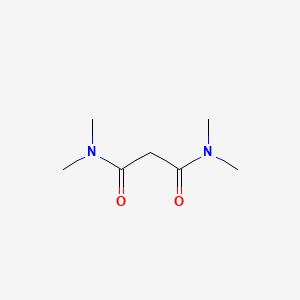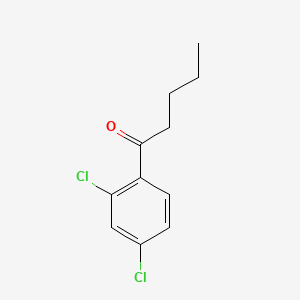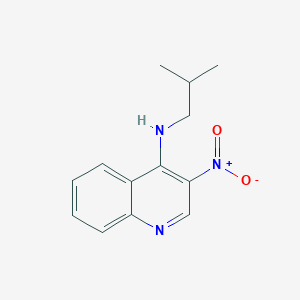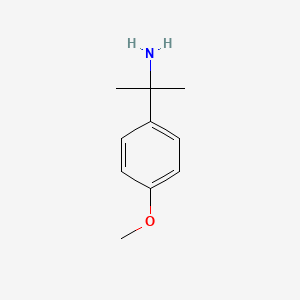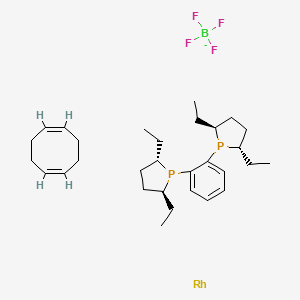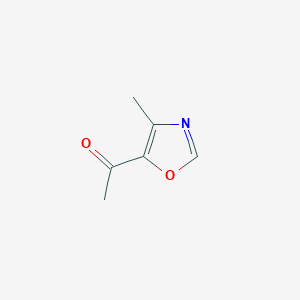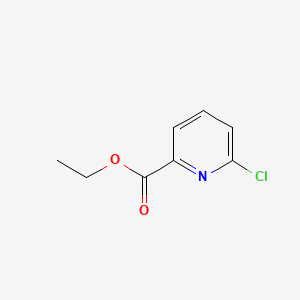
(4-氯苯基)乙醛
描述
“(4-Chlorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H7ClO . It has a molecular weight of 154.59 g/mol . This compound is an aldehyde that has been shown to have inhibitory effects on the oxidation of leukocytes .
Synthesis Analysis
The synthesis of “(4-Chlorophenyl)acetaldehyde” involves various chemical reactions. One method involves the reduction of the corresponding benzalacetone . Another approach involves the use of phenylacetaldehyde dehydrogenases from styrene-degrading soil bacteria .Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)acetaldehyde” can be represented by its linear formula C8H7ClO . More detailed structural information may be obtained through advanced methods such as spectroscopy or crystallography .Chemical Reactions Analysis
The chemical reactions involving “(4-Chlorophenyl)acetaldehyde” are complex and diverse. For instance, it has been shown to form a chlorinated acetal with hydrochloric acid, which reacts with styrene and naphthalene . Further studies are needed to fully understand the range of reactions this compound can undergo .Physical And Chemical Properties Analysis
“(4-Chlorophenyl)acetaldehyde” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental analysis .科学研究应用
Organic Synthesis
4-CPA is a valuable building block in organic synthesis. Its aldehyde group is highly reactive, making it a suitable precursor for various organic reactions . For instance, it can undergo condensation reactions to form Schiff bases, which are useful intermediates in the synthesis of complex organic molecules.
Pharmaceutical Research
In pharmaceutical research, 4-CPA can be used to synthesize novel compounds with potential medicinal properties. Its chlorophenyl moiety is a common feature in many drugs, and modifications to this core structure can lead to the discovery of new therapeutic agents.
Material Science
The reactivity of 4-CPA allows for its use in material science, particularly in the creation of new polymers. By reacting with various monomers, 4-CPA can be incorporated into polymer chains, potentially altering their physical properties and making them suitable for specialized applications .
Agrochemical Development
4-CPA’s structural similarity to natural plant hormones makes it a candidate for the development of agrochemicals. It could be used to synthesize compounds that mimic or inhibit the action of growth hormones, affecting plant development and yield.
Analytical Chemistry
As a standard in analytical chemistry, 4-CPA can help in the calibration of analytical instruments. Its distinct spectral properties make it an excellent reference compound for verifying the accuracy of spectroscopic measurements .
Inhibitory Effects on Leukocyte Oxidation
Studies suggest that 4-CPA has inhibitory effects on the oxidation of leukocytes, which are crucial in the immune response. This property could be harnessed to develop treatments for conditions caused by excessive leukocyte oxidation, such as certain inflammatory diseases.
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSNYBOKRSGWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464997 | |
| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)acetaldehyde | |
CAS RN |
4251-65-4 | |
| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (4-chlorophenyl)acetaldehyde in the synthesis of vinylieriazolyl ketone?
A1: (4-Chlorophenyl)acetaldehyde acts as a reactant in the Knoevenagel condensation reaction with α-triazolylpinacolone. This reaction, catalyzed by KF-Al₂O₃, forms a new carbon-carbon double bond, yielding the desired vinylieriazolyl ketone product [].
Q2: How does the molar ratio of (4-chlorophenyl)acetaldehyde to α-triazolylpinacolone influence the reaction yield?
A2: The research by [Zhao et al. (2014)][1] indicates that an optimal molar ratio of 1.2:1 (4-chlorophenyl)acetaldehyde to α-triazolylpinacolone leads to the highest yield (95.2%) of vinylieriazolyl ketone. This suggests that an excess of (4-chlorophenyl)acetaldehyde is beneficial for driving the reaction towards product formation.
Q3: What other factors were investigated in optimizing the Knoevenagel condensation reaction using (4-chlorophenyl)acetaldehyde?
A3: The study explored various reaction parameters, including catalyst loading, temperature, reaction time, and the use of different polyethylene glycols (PEGs) as phase-transfer catalysts. Optimal conditions included a reaction time of 0.5 hours, a temperature range of 75-80°C, and the use of PEG4000 as the phase-transfer catalyst [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
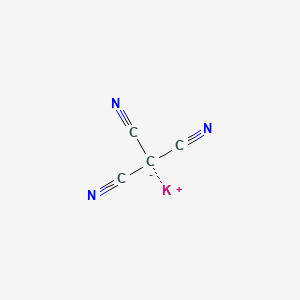
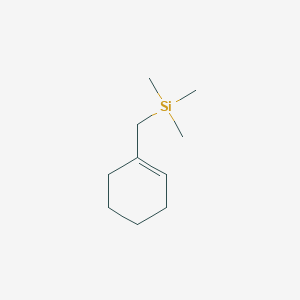
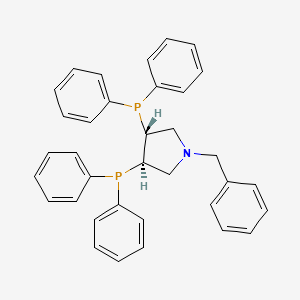
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)
